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Compound of Interest

Compound Name: GSK1059865

Cat. No.: B15620036 Get Quote

GSK1059865 Technical Support Center
Welcome to the technical support center for GSK1059865. This resource is designed to assist

researchers, scientists, and drug development professionals in successfully utilizing

GSK1059865 in their experiments. Below you will find troubleshooting guides in a question-

and-answer format, detailed experimental protocols, and data summaries to support your

research endeavors.

Frequently Asked Questions (FAQs) &
Troubleshooting
This section addresses common challenges and questions that may arise during the handling

and application of GSK1059865.

Q1: I am having trouble dissolving GSK1059865 for my experiment. What are the

recommended solvents and techniques?

A1: GSK1059865 can be challenging to dissolve directly in aqueous solutions. The appropriate

solvent and technique depend on whether the experiment is in vitro or in vivo.

In Vitro Applications: For cell-based assays, GSK1059865 is typically first dissolved in

dimethylsulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or up to

200 mg/mL).[1][2] This stock solution is then further diluted in the assay buffer to the final

working concentration. It is crucial to use newly opened, high-purity DMSO as it is
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hygroscopic, and absorbed water can negatively impact solubility.[2] If you observe

precipitation after dilution, using ultrasound (sonication) can aid in dissolution.[2]

In Vivo Applications: Direct dissolution in saline is not recommended. For animal studies, co-

solvents and excipients are necessary to achieve a stable and injectable solution. Here are

some reported formulations:

For Mice: A common vehicle is saline containing 0.5% (v/v) TWEEN 80.[2][3]

For Rats: A more complex vehicle consists of 5% N-methyl-2-pyrrolidone, 20% Solutol,

and 75% 2-hydroxypropyl-β-cyclodextrin.[1]

Cyclodextrin-based: A formulation of 30% sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in

saline has been used, which may require sonication to achieve a clear solution.[2]

When preparing these formulations, it is recommended to add each solvent sequentially and

ensure the compound is fully dissolved before adding the next component.[2][4] Always

prepare fresh solutions for in vivo use.[2]

Q2: My experimental results with GSK1059865 are inconsistent. What could be the cause?

A2: Inconsistent results can stem from several factors, from compound preparation to

experimental design.

Compound Stability: While GSK1059865 is noted for its high selectivity, the stability of similar

compounds in solution has been a concern.[3] It is recommended to prepare fresh solutions

for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[2][5] For long-

term storage, keep the compound as a powder at -20°C.[2]

Dosing and Administration: Ensure accurate and consistent dosing, especially in animal

studies. The route of administration (e.g., subcutaneous or oral) should be consistent across

all subjects.[1] For oral gavage, technique variability can affect absorption.

Biological Variability: Factors such as the animal's stress level, circadian rhythm, and

metabolic state can influence the effects of an orexin antagonist. Ensure adequate

acclimatization of animals to the experimental conditions to minimize stress-induced

variability.[6]
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Off-Target Effects: Although GSK1059865 is highly selective for the orexin-1 receptor

(OX1R) over the orexin-2 receptor (OX2R), it is crucial to include proper controls to rule out

any potential off-target effects.[3][7] This includes comparing its effects to vehicle-treated

groups and potentially other less selective antagonists.

Q3: What are the typical effective concentrations and dosages for GSK1059865?

A3: The effective concentration or dose depends on the experimental model.

In Vitro: In functional assays, GSK1059865 typically produces non-surmountable antagonism

in the nanomolar range (0.3 nM - 10 nM).[2]

In Vivo (Mice): In studies investigating alcohol consumption in mice, intraperitoneal (i.p.)

doses of 10, 25, and 50 mg/kg have been shown to be effective.[2][3][8] A dose-dependent

decrease in ethanol drinking was observed in ethanol-dependent mice, with the highest dose

also affecting drinking in control mice.[3][8]

In Vivo (Rats): For receptor occupancy studies in rats, subcutaneous (s.c.) administration of

10 mg/kg has been used, achieving over 90% receptor occupancy in the brain within 15

minutes.[1]

It is always recommended to perform a dose-response study to determine the optimal dosage

for your specific animal strain and experimental paradigm.[6]
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Solvent System Concentration Application Notes

DMSO
~200 mg/mL (458.38

mM)
In Vitro Stock

Requires sonication;

use high-purity, newly

opened DMSO.[2]

30% SBE-β-CD in

Saline

3.33 mg/mL (7.63

mM)
In Vivo

Requires sonication

for a clear solution.[2]

[4]

30% PEG300 & 70%

(10% HP-β-CD in

Saline)

5 mg/mL (11.46 mM) In Vivo

Forms a suspension;

requires sonication.[2]

[4]

Saline with 0.5% (v/v)

TWEEN 80

10, 25, 50 mg/kg

doses prepared
In Vivo (Mice)

Standard vehicle for

i.p. injections.[2][3]

5% NMP, 20% Solutol,

75% HP-β-CD
Not specified In Vivo (Rats)

Vehicle for oral or

subcutaneous

administration.[1]

In Vivo Dosing Summary
Animal Model Dosing Range

Route of
Administration

Observed Effect

Mice (Ethanol-

dependent)
10 - 50 mg/kg Intraperitoneal (i.p.)

Dose-dependent

decrease in ethanol

drinking.[3][7][8]

Mice (Control) 50 mg/kg Intraperitoneal (i.p.)

Decrease in ethanol

drinking only at the

highest dose.[3][8]

Rats 10 mg/kg Subcutaneous (s.c.)

>90% OX1R

occupancy in the

brain.[1]
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Protocol 1: In Vitro Functional Antagonism Assay
This protocol provides a general methodology for assessing the antagonist activity of

GSK1059865 at the OX1 receptor in a cell-based functional assay (e.g., calcium mobilization).

Cell Culture: Culture cells stably expressing the human OX1 receptor (e.g., CHO or HEK293

cells) under standard conditions.

Stock Solution Preparation: Prepare a 10 mM stock solution of GSK1059865 in 100%

DMSO.

Assay Plate Preparation: Seed the cells into 96-well or 384-well black, clear-bottom assay

plates and culture overnight to allow for attachment.

Compound Preparation: Perform a serial dilution of the GSK1059865 stock solution in assay

buffer to create a range of concentrations (e.g., from 1 pM to 10 µM).

Antagonist Incubation: Add the diluted GSK1059865 or vehicle (assay buffer with a

corresponding final concentration of DMSO) to the cells and incubate for a predetermined

time (e.g., 15-30 minutes) at 37°C.

Agonist Stimulation: Add a known concentration (e.g., EC80) of an orexin agonist (Orexin-A)

to the wells to stimulate the receptor.

Signal Detection: Immediately measure the resulting signal (e.g., intracellular calcium flux

using a fluorescent plate reader).

Data Analysis: Plot the agonist response against the concentration of GSK1059865.

Calculate the pKB value to quantify the potency of the antagonist. GSK1059865 should

produce a dose-dependent rightward shift of the agonist dose-response curve.[2]

Protocol 2: In Vivo Assessment of GSK1059865 on
Ethanol Consumption in Mice
This protocol is adapted from studies investigating the effect of GSK1059865 on voluntary

ethanol intake in ethanol-dependent mice.[3][8]
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Animal Model: Use adult male C57BL/6J mice.[3] Induce ethanol dependence using a

chronic intermittent ethanol (CIE) vapor exposure model (e.g., 16 hours/day for 4 days), with

a control group exposed only to air.[3]

Habituation: Individually house mice and allow them to acclimate. Establish stable baseline

levels of voluntary ethanol intake (e.g., 15% v/v) using a limited-access procedure (e.g., 2

hours per day).[3]

Vehicle & Drug Preparation:

Vehicle: Prepare a solution of 0.9% saline containing 0.5% (v/v) TWEEN 80.

GSK1059865: Dissolve GSK1059865 in the vehicle to achieve final concentrations for

injections of 10, 25, and 50 mg/kg. Prepare fresh on the day of the experiment.[2][3]

Administration: 30 minutes prior to the ethanol access period, administer the prepared

GSK1059865 solution or vehicle via intraperitoneal (i.p.) injection (volume typically 0.01 ml/g

body weight).[2]

Behavioral Testing: Provide mice with access to both the ethanol solution and water.

Measure the volume of ethanol and water consumed over the 2-hour access period.

Control Experiment: To test for specificity, on a separate test day, substitute the ethanol

solution with a 5% (w/v) sucrose solution and repeat steps 4 and 5. GSK1059865 should not

significantly affect sucrose intake.[3][8]

Data Analysis: Analyze the ethanol and sucrose intake (g/kg) using appropriate statistical

methods (e.g., ANOVA) to compare the effects of different doses of GSK1059865 between

the ethanol-dependent and control groups.
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Caption: Simplified signaling pathway of the Orexin-1 Receptor (OX1R) and the inhibitory

action of GSK1059865.
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Caption: General experimental workflow for an in vivo study using GSK1059865.
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Caption: A logical troubleshooting workflow for experiments involving GSK1059865.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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